N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide
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Overview
Description
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide is a synthetic organic compound characterized by the presence of difluorophenyl and difluoroethyl groups attached to a but-2-ynamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide typically involves the reaction of 2,5-difluorobenzyl bromide with 2,2-difluoroethylamine under basic conditions to form the intermediate N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]amine. This intermediate is then reacted with but-2-ynoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted difluorophenyl derivatives
Scientific Research Applications
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The difluorophenyl and difluoroethyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide stands out due to its unique combination of difluorophenyl and difluoroethyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO/c1-2-3-10(18)17-11(12(15)16)8-6-7(13)4-5-9(8)14/h4-6,11-12H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDOPYGUYFVTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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